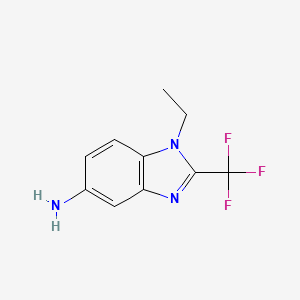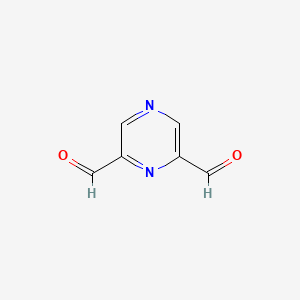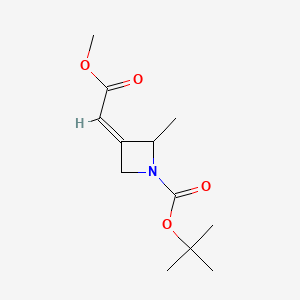
Dimethyl 4-ethylpyridine-2,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-ethylpyridine-2,6-dicarboxylate is a chemical compound belonging to the pyridine family. It is characterized by the presence of two ester groups attached to the 2nd and 6th positions of the pyridine ring, with an ethyl group at the 4th position. This compound is known for its versatile applications in organic synthesis and coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-ethylpyridine-2,6-dicarboxylate typically involves the esterification of 4-ethylpyridine-2,6-dicarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction mixture is continuously stirred and heated to maintain the desired reaction conditions. After the reaction is complete, the product is purified through distillation or recrystallization .
化学反应分析
Types of Reactions
Dimethyl 4-ethylpyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-ethylpyridine-2,6-dicarboxylic acid.
Reduction: Dimethyl 4-ethylpyridine-2,6-dicarbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Dimethyl 4-ethylpyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dimethyl 4-ethylpyridine-2,6-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors. The ethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets .
相似化合物的比较
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Similar structure but lacks the ethyl group at the 4th position.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains a formyl group instead of an ethyl group at the 4th position.
Uniqueness
Dimethyl 4-ethylpyridine-2,6-dicarboxylate is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research .
属性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
dimethyl 4-ethylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C11H13NO4/c1-4-7-5-8(10(13)15-2)12-9(6-7)11(14)16-3/h5-6H,4H2,1-3H3 |
InChI 键 |
FJXUQXGZPUYBPA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC(=C1)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)







![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
![cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13905429.png)

